(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate

Description

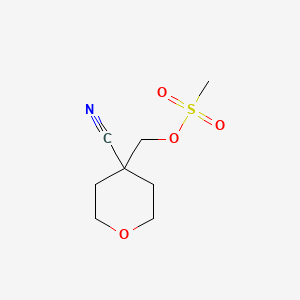

“(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate” is a sulfonate ester featuring a tetrahydro-2H-pyran (THP) scaffold substituted with a cyano (-CN) group at the 4-position and a methanesulfonate (-OSO₂CH₃) moiety on the methyl group attached to the same carbon. This compound is structurally distinct due to the electron-withdrawing cyano group, which enhances its electrophilicity and reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for functionalized tetrahydropyran derivatives .

The THP ring provides conformational stability, while the methanesulfonate group acts as a leaving group, enabling applications in pharmaceutical and agrochemical synthesis. Its synthesis typically involves the sulfonation of (4-cyanotetrahydro-2H-pyran-4-yl)methanol using methanesulfonyl chloride under basic conditions .

Properties

IUPAC Name |

(4-cyanooxan-4-yl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-14(10,11)13-7-8(6-9)2-4-12-5-3-8/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOQYFNNLVVVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163824 | |

| Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-59-5 | |

| Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010836-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through various methods, including the cyclization of 1,5-dienes or the reduction of pyran derivatives.

Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydropyran ring is replaced by a cyanide ion.

Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the tetrahydropyran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

Hydrolysis: Tetrahydropyran-4-ol and methanesulfonic acid.

Reduction: Tetrahydropyran-4-ylmethylamine.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Reactions Involving the Compound:

- Nucleophilic Substitution: The methanesulfonate group acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as alkoxides and amines.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield tetrahydropyran-4-ol and methanesulfonic acid.

- Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride, facilitating further modifications and functionalizations of the compound.

Medicinal Chemistry

Potential Biological Activity:

Derivatives of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate have shown potential in drug discovery and development. The compound's structure allows for modifications that can lead to biologically active compounds.

Case Study: Synthesis of Sultams

A notable application is in the synthesis of spirocyclic β- and γ-sultams through one-pot cyclization methods. The process involves the reduction of nitrile groups followed by sulfonylation, yielding compounds that are valuable in medicinal chemistry for their biological activities, including anti-inflammatory properties .

Material Science

Functional Materials Development:

The compound can be employed in the preparation of functional materials with specific properties. Its unique structure allows researchers to tailor materials for applications in electronics, coatings, and other advanced material systems.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., alkoxides) | Substituted tetrahydropyran derivatives |

| Hydrolysis | Breakdown under acidic/basic conditions | Tetrahydropyran-4-ol, methanesulfonic acid |

| Reduction | Reduction of cyanide to amine | Tetrahydropyran-4-ylmethylamine |

Table 2: Applications in Medicinal Chemistry

| Application Area | Description | Examples |

|---|---|---|

| Drug Discovery | Synthesis of biologically active compounds | Spirocyclic β- and γ-sultams |

| Anti-inflammatory Drugs | Use in developing new anti-inflammatory agents | Various derivatives from the compound |

Mechanism of Action

The mechanism of action of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous sulfonate esters and THP derivatives.

Structural and Functional Analogues

Research Findings and Mechanistic Insights

- Gene Regulation: MMS induces a distinct p53 transcriptional response (255 p53-regulated genes) compared to etoposide (103 genes) or quercetin (149 genes), highlighting substituent-dependent pathway activation . While analogous data for this compound is lacking, its cyano group may modulate DNA damage signaling differently due to altered electrophilic reactivity.

- Toxicity Profile: MMS exhibits lower potency (200 μM required for p53 activation) compared to etoposide (0.3 μM), emphasizing the role of structural complexity in biological potency . The cyano-substituted derivative’s toxicity profile remains uncharacterized but warrants investigation given its enhanced reactivity.

Biological Activity

Overview

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structure features a tetrahydropyran ring, a cyanide group, and a methanesulfonate ester, which contribute to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions which may lead to the formation of biologically active derivatives.

Potential Mechanisms Include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, potentially affecting pigmentation pathways.

- Cell Signaling Modulation: The compound may influence cell signaling pathways by interacting with receptors or enzymes, thereby altering cellular responses.

Biological Activity

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antitumor Activity: Compounds with structural similarities have demonstrated antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis .

- Antibacterial Properties: Preliminary studies suggest potential antibacterial activity, making it a candidate for further investigation in antimicrobial drug development.

- Anti-inflammatory Effects: Some derivatives may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Modulation of cytokine production |

Synthesis and Evaluation

A study focused on the one-pot synthesis of spirocyclic β-sultams from cyanoalkylsulfonyl fluorides highlighted the efficiency of reactions involving this compound derivatives. The cyclization process yielded compounds with significant biological potential, showcasing the versatility of this chemical framework in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. Key parameters include:

- Temperature : Maintain 0–5°C during methanesulfonyl chloride addition to avoid side reactions (e.g., hydrolysis).

- Catalysts : Use triethylamine (TEA) to neutralize HCl byproducts and improve reaction efficiency .

- Solvent : Anhydrous dichloromethane (DCM) or acetonitrile (ACN) minimizes water interference.

- Yield Optimization : Monitor reaction progress via TLC; purity is enhanced by recrystallization in ethanol/water mixtures (70–80% yields reported) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks to the cyano group (~110 ppm in ¹³C NMR), tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm), and methanesulfonate methyl (δ 3.0–3.2 ppm) .

- IR Spectroscopy : Confirm sulfonate ester (S=O stretching at ~1350 cm⁻¹ and 1170 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials. Degradation studies show ≤5% decomposition over 6 months when shielded from moisture and light .

Advanced Research Questions

Q. How should contradictory NMR data (e.g., signal splitting or unexpected shifts) be systematically resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran) by collecting spectra at 25°C and –40°C .

- 2D Techniques (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., cyano-attached C4 position) .

- Cross-Validation : Compare with crystallographic data (e.g., X-ray structures of analogous pyran derivatives) .

Q. What experimental designs are effective for studying the compound’s reactivity with nucleophiles (e.g., amines, thiols)?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor methanesulfonate leaving-group displacement (pseudo-first-order conditions) .

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to assess nucleophilicity trends .

- Computational Modeling : Apply DFT (e.g., Gaussian) to predict transition-state geometries and activation energies .

Q. How can thermal stability and decomposition pathways be analyzed under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min increments (decomposition onset typically >200°C) .

- GC-MS Pyrolysis : Identify volatile byproducts (e.g., SO₂, HCN) at 300°C .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products .

Q. What strategies optimize regioselective functionalization of the tetrahydro-2H-pyran ring for targeted derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block the cyano group with TMS-Cl to direct electrophilic substitution to C3 or C5 positions .

- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., directing groups like pyridine) for arylations .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring-opening/functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.